ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
Brand Name: Vulcanchem
CAS No.: 864941-30-0
VCID: VC5380827
InChI: InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
SMILES: CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C19H21N3O7S2
Molecular Weight: 467.51

ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

CAS No.: 864941-30-0

Cat. No.: VC5380827

Molecular Formula: C19H21N3O7S2

Molecular Weight: 467.51

* For research use only. Not for human or veterinary use.

ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate - 864941-30-0

Specification

CAS No. 864941-30-0
Molecular Formula C19H21N3O7S2
Molecular Weight 467.51
IUPAC Name ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
Standard InChI InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
Standard InChI Key FEVIJVDFUNEALO-UHFFFAOYSA-N
SMILES CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s systematic name, ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate, reflects its three primary components:

  • Thiophene-3-carbonyl backbone: A five-membered aromatic heterocycle with a ketone group at the 3-position, providing rigidity and π-stacking potential .

  • 4-(Morpholine-4-sulfonyl)benzamido substituent: A benzamide group sulfonylated at the para position by a morpholine ring, enhancing solubility and hydrogen-bonding capacity .

  • Ethyl carbamate: A carbamate ester (-OCONH2) with an ethyl group, offering metabolic stability and modulating bioavailability .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₄N₄O₇S₂
Molecular Weight512.56 g/mol
Topological Polar Surface Area147 Ų
Calculated LogP (XLOGP3)1.85
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

The morpholine sulfonyl group contributes significantly to the molecule’s polarity, as evidenced by its high topological polar surface area (147 Ų), which may limit blood-brain barrier penetration but enhance aqueous solubility .

Synthetic Analogues and Structural Motifs

Similar compounds, such as tert-butyl (2-(benzylamino)ethyl)carbamate and ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate , highlight the prevalence of carbamate and thiophene motifs in drug discovery. The morpholine sulfonyl group in the target compound mirrors sulfonamide-containing kinase inhibitors, suggesting possible tyrosine kinase or protease targeting .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

A plausible synthesis route involves sequential coupling reactions:

  • Thiophene core formation: Cyclization of ethyl 2-aminothiophene-3-carboxylate derivatives, akin to methods used for ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate .

  • Benzamido incorporation: Amidation of the thiophene’s 2-amino group with 4-(morpholine-4-sulfonyl)benzoic acid using coupling agents like PyBOP .

  • Carbamate installation: Reaction of the thiophene-3-carbonyl chloride with ethyl carbamate under Schotten-Baumann conditions .

Key Synthetic Challenges

  • Steric hindrance: The bulky morpholine sulfonyl group may impede amidation efficiency, necessitating high-performance coupling reagents .

  • Carbamate stability: Acidic or basic conditions risk cleaving the carbamate, requiring neutral pH during synthesis .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
1Cyclization via Gewald reaction, 80°C, 12h65%
2PyBOP, DIPEA, DMF, rt, 4h70%
3Ethyl chloroformate, NaHCO₃, THF, 0°C, 2h85%

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s calculated LogP (1.85) indicates moderate lipophilicity, balanced by the morpholine sulfonyl group’s polar nature. Estimated aqueous solubility is 0.15 mg/mL, classifying it as “slightly soluble” . Its high topological polar surface area (147 Ų) suggests poor blood-brain barrier penetration but adequate intestinal absorption .

Metabolic Stability

In silico predictions using ADMET models indicate:

  • CYP2D6 inhibition potential: Likely due to the morpholine sulfonyl group’s interaction with heme iron .

  • Glucuronidation susceptibility: The carbamate moiety may undergo hepatic conjugation, shortening half-life .

Table 3: Predicted ADMET Properties

PropertyValue
CYP2D6 InhibitionYes (IC₅₀ ≈ 5 µM)
Plasma Protein Binding92%
Half-life (Human)3.2 hours
hERG Inhibition RiskLow (IC₅₀ > 30 µM)

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric replacement: Swapping morpholine with piperazine could enhance solubility .

  • Prodrug strategies: Ethyl carbamate hydrolysis to a free amine may improve target engagement .

PROTAC Development

The carbamate linker’s stability makes it suitable for proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation .

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